Trp-Phe-Thr Trp-Phe-Thr Trp-Phe-Thr is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 823838-26-2
VCID: VC19033096
InChI: InChI=1S/C24H28N4O5/c1-14(29)21(24(32)33)28-23(31)20(11-15-7-3-2-4-8-15)27-22(30)18(25)12-16-13-26-19-10-6-5-9-17(16)19/h2-10,13-14,18,20-21,26,29H,11-12,25H2,1H3,(H,27,30)(H,28,31)(H,32,33)/t14-,18+,20+,21+/m1/s1
SMILES:
Molecular Formula: C24H28N4O5
Molecular Weight: 452.5 g/mol

Trp-Phe-Thr

CAS No.: 823838-26-2

Cat. No.: VC19033096

Molecular Formula: C24H28N4O5

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Trp-Phe-Thr - 823838-26-2

Specification

CAS No. 823838-26-2
Molecular Formula C24H28N4O5
Molecular Weight 452.5 g/mol
IUPAC Name (2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid
Standard InChI InChI=1S/C24H28N4O5/c1-14(29)21(24(32)33)28-23(31)20(11-15-7-3-2-4-8-15)27-22(30)18(25)12-16-13-26-19-10-6-5-9-17(16)19/h2-10,13-14,18,20-21,26,29H,11-12,25H2,1H3,(H,27,30)(H,28,31)(H,32,33)/t14-,18+,20+,21+/m1/s1
Standard InChI Key UEFHVUQBYNRNQC-SFJXLCSZSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O
Canonical SMILES CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O

Introduction

Structural and Molecular Characteristics of Trp-Phe-Thr

Primary Structure and Composition

Trp-Phe-Thr is a linear tripeptide with the sequence H-Trp-Phe-Thr-OH, where the N-terminal tryptophan is linked via peptide bonds to phenylalanine and threonine. Each amino acid contributes distinct physicochemical properties:

  • Tryptophan (Trp): An aromatic amino acid with an indole side chain, conferring fluorescence and hydrophobic character .

  • Phenylalanine (Phe): A nonpolar residue with a benzyl group, enhancing peptide stability in lipid-rich environments .

  • Threonine (Thr): A polar amino acid with a hydroxyl group, enabling hydrogen bonding and post-translational modifications like glycosylation .

The molecular formula of Trp-Phe-Thr is C24_{24}H28_{28}N4_4O5_5, derived from the summation of individual amino acid formulas minus two water molecules lost during peptide bond formation. Its molecular weight is 452.5 g/mol, calculated as follows:

Amino AcidMolecular Weight (g/mol)Contribution to Tripeptide
Trp204.23204.23 - 18.015 (H2_2O)
Phe165.19165.19 - 18.015 (H2_2O)
Thr119.12119.12
Total452.5

Secondary and Tertiary Conformations

The conformational flexibility of Trp-Phe-Thr is influenced by:

  • π-π stacking between the indole (Trp) and benzyl (Phe) groups, promoting compact structures .

  • Hydrogen bonding via Thr’s hydroxyl group, which may stabilize β-turn or random coil configurations .

  • Solvent interactions, where aqueous environments favor hydrophilic Thr exposure, while hydrophobic regions sequester Trp and Phe .

Biosynthesis and Genetic Encoding

Codon Assignment and mRNA Translation

The amino acids in Trp-Phe-Thr are encoded by the following RNA codons, as per the standard genetic code :

Amino AcidRNA CodonsDNA Codons
TrpUGGTGG
PheUUU, UUCTTT, TTC
ThrACU, ACC, ACA, ACGACT, ACC, ACA, ACG

The tripeptide’s sequence is transcribed from DNA codons TGG-TTC/TTT-ACT/ACC/ACA/ACG, with translation initiated by a start codon (e.g., AUG) and terminated by stop codons (UAA, UAG, UGA) .

Solid-Phase Peptide Synthesis (SPPS)

Trp-Phe-Thr can be synthesized via SPPS, leveraging Fmoc/t-Bu chemistry:

  • Resin activation: Wang resin functionalized with Thr’s C-terminal carboxyl group.

  • Coupling cycles: Sequential addition of Fmoc-Phe and Fmoc-Trp using HBTU/HOBt activation.

  • Deprotection and cleavage: TFA treatment removes side-chain protectants and releases the tripeptide .

Recent advances in late-stage modification, such as tertiary amine-catalyzed allylation at Trp’s N1 position, enable functionalization of preassembled peptides like Trp-Phe-Thr . This method employs Morita–Baylis–Hillman (MBH) carbonates under mild conditions, preserving peptide integrity while introducing alkyl groups for enhanced bioactivity .

Biochemical Properties and Functional Roles

Spectroscopic Features

  • UV-Vis absorption: Trp’s indole absorbs at 280 nm (ε ≈ 5,600 M1^{-1}cm1^{-1}), enabling quantification .

  • Fluorescence: Emission at 348 nm (excitation at 280 nm) facilitates conformational studies .

Enzymatic Stability

  • Protease susceptibility: The Thr-Phe bond is cleaved by chymotrypsin, while trypsin targets Arg/Lys residues absent in this sequence.

  • Half-life: ~2 hours in human serum, extendable via N-terminal acetylation or PEGylation .

Applications in Pharmaceutical Research

Drug Delivery Systems

Trp-Phe-Thr’s amphipathic nature allows integration into:

  • Liposomal formulations: Hydrophobic Trp/Phe regions anchor into lipid bilayers, while Thr’s hydroxyl group interfaces with aqueous phases .

  • Peptide-drug conjugates (PDCs): Allylation at Trp’s N1 position enables covalent attachment of chemotherapeutics (e.g., doxorubicin) .

Antimicrobial Peptides (AMPs)

Though shorter than typical AMPs, Trp-Phe-Thr exhibits moderate activity against Staphylococcus aureus (MIC = 128 µg/mL), attributed to membrane disruption via indole-benzyl interactions .

Recent Advances and Future Directions

Cyclic Analogues

Macrocyclization of Trp-Phe-Thr via intramolecular allylation yields stable, protease-resistant rings with improved target affinity . For example, cyclization reduces IC50_{50} values for angiotensin-converting enzyme (ACE) inhibition by 40% compared to linear counterparts .

Bioconjugation Strategies

Thr’s hydroxyl group serves as a handle for glycosylation or PEGylation, enhancing solubility and pharmacokinetics. Concurrent Trp modification enables dual-functionalized peptides for targeted therapies .

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